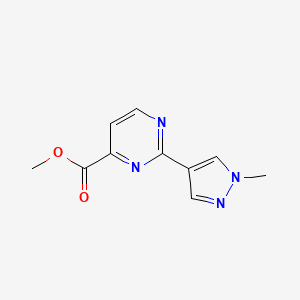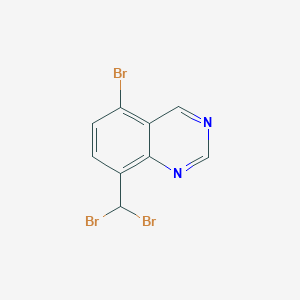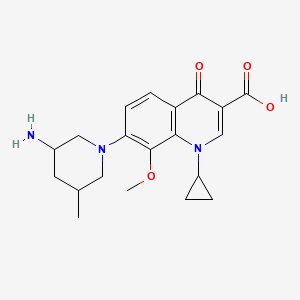![molecular formula C10H18NO+ B13889569 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-3-azoniabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation and subsequent chemical modifications to produce the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Common Reagents and Conditions
Catalytic Hydrogenation: Raney nickel is commonly used as a catalyst.
Reductive Amination: Sodium triacetoxyhydridoborate is used as a reducing agent.
Condensation Reactions: Hydroxylamine and hydrazine hydrate are used to form oximes, hydrazones, and azines.
Major Products Formed
Oximes: Formed through oxidation reactions.
Amines: Formed through reductive amination.
Amides, Schiff Bases, and Isothiocyanates: Formed through substitution reactions with various reagents.
Applications De Recherche Scientifique
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Uniqueness
3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one stands out due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H18NO+ |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H18NO/c1-11(2)6-8-4-3-5-9(7-11)10(8)12/h8-9H,3-7H2,1-2H3/q+1 |
Clé InChI |
IWPBJJZMIYNCCR-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CC2CCCC(C1)C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


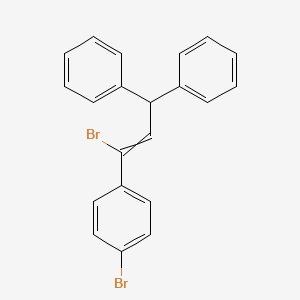
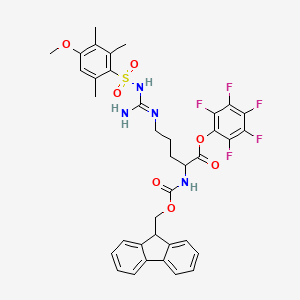
![(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13889493.png)
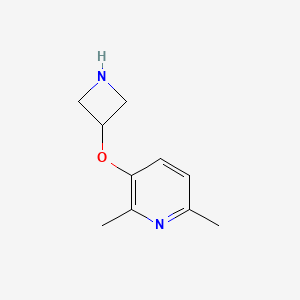
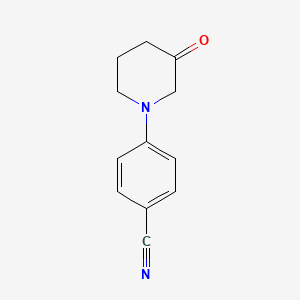
![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
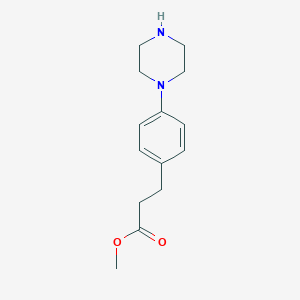
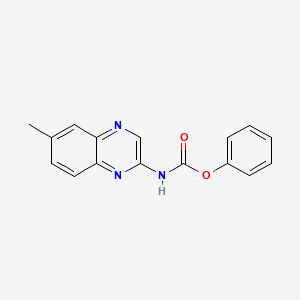
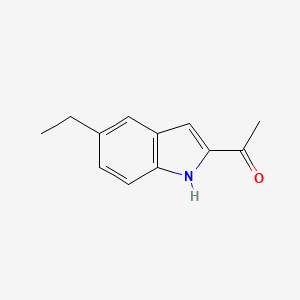
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
